![molecular formula C10H7ClO2 B1588283 Benzo[b]furan-3-ylacetyl chloride CAS No. 857283-98-8](/img/structure/B1588283.png)
Benzo[b]furan-3-ylacetyl chloride
Overview
Description
Benzo[b]furan-3-ylacetyl chloride is a chemical compound with the molecular formula C10H7ClO2 and a molecular weight of 194.61 . It is used for research purposes .
Synthesis Analysis
The synthesis of benzo[b]furan derivatives has been extensively studied. A review from 2011 to 2022 presents an overview of the synthesis of benzo[b]furan derivatives, accentuating their exceptional promise as anticancer, antibacterial, and antifungal agents . The synthesis involves chemical reactions such as AlCl3-mediated acylation with 3,4,5-trimethoxybenzoyl chloride in 1,2-dichloroethane at 45°C for 3.5 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to an acetyl chloride group . Further structural studies of derivatives of 2- and 3-benzo[b]furancarboxylic acids have been conducted using X-ray crystallography and computational methods .Chemical Reactions Analysis
Benzo[b]furan derivatives are synthesized through various chemical reactions. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Other methods involve the use of catalysts like ruthenium, palladium nanoparticles, and indium (III) halides .Scientific Research Applications
Synthesis of Disubstituted Benzo[b]furans
Researchers Yue, Yao, and Larock (2005) demonstrated that 2,3-disubstituted benzo[b]furans can be prepared under mild conditions through palladium/copper-catalyzed cross-coupling, followed by electrophilic cyclization. This method is significant for the synthesis of biologically important furopyridines (Yue, Yao, & Larock, 2005).
Novel Cascade Carboxylative Annulation
Liao, Smith, Fathi, and Yang (2005) reported a novel Pd(II)-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids, a process that forms three new bonds in one step. This approach highlights an innovative method in the realm of organic synthesis (Liao, Smith, Fathi, & Yang, 2005).
Ultrasound-Promoted Synthesis
Yadav, Hussain, Ansari, Gupta, and Hajela (2013) explored an efficient ultrasound-promoted synthesis of 2,3-disubstituted benzo[b]furans using ionic liquid [bmim]BF4 at room temperature. This method demonstrates the utility of ultrasound in facilitating chemical reactions (Yadav et al., 2013).
Furan and Benzochalcogenodiazole-Based Polymers
İçli-Özkut et al. (2013) designed and synthesized furan and benzochalcogenodiazole-based monomers through a donor–acceptor approach. These polymers exhibited intriguing electrochemical and optical properties, indicating potential applications in material science (İçli-Özkut et al., 2013).
Bio-based Benzoxazines Synthesis
Wang, Sun, Liu, Sudo, and Endo (2012) synthesized fully bio-based benzoxazine monomers via a solventless method. These monomers, which include furan moieties, show potential for creating new bio-based polybenzoxazines with desirable properties (Wang et al., 2012).
Future Directions
Research on benzo[b]furan derivatives, including Benzo[b]furan-3-ylacetyl chloride, is ongoing due to their wide range of biological activities and potential therapeutic applications . Future directions may include further exploration of their synthesis, biological activities, and potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which benzo[b]furan-3-ylacetyl chloride belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may interact with a variety of biological targets.
Mode of Action
Benzofuran derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . This suggests that this compound may interact with its targets in a manner that leads to changes in cellular processes, potentially contributing to its observed biological activities.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that this compound influences multiple biochemical pathways, leading to downstream effects that contribute to its biological activity.
Result of Action
The biological activities of benzofuran compounds suggest that this compound may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(1-benzofuran-3-yl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUZJCZRUHHTNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428737 | |
Record name | Benzo[b]furan-3-ylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
857283-98-8 | |
Record name | Benzo[b]furan-3-ylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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